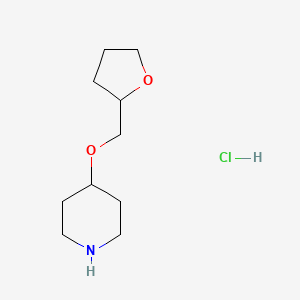

4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(oxolan-2-ylmethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECSJGZZQVIHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydro-2-furanylmethoxy group, which may influence its interaction with biological targets. The molecular formula is CHClNO, and it has a molecular weight of approximately 232.7 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine moiety allows for hydrogen bonding, which is crucial for enzyme inhibition or receptor modulation. The tetrahydrofuran group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .

Anticancer Properties

Piperidine derivatives have been explored for their anticancer activities. For instance, derivatives with similar structural features have been reported to inhibit farnesyltransferase (FTase), an enzyme implicated in cancer cell proliferation. The potency of these compounds was significantly enhanced by structural modifications .

Study on Antituberculosis Activity

In a comparative study, the activity of various piperidine derivatives was assessed against clinical strains of M. tuberculosis. Compounds with a piperidine core demonstrated superior activity compared to those with morpholine or pyrrolidine substituents, suggesting that the basicity and steric properties of the piperidine ring play a critical role in antimicrobial efficacy .

Farnesyltransferase Inhibition

Another significant study focused on the inhibition of FTase by novel piperidine derivatives. The results indicated that modifications at specific positions on the piperidine ring could lead to a tenfold increase in inhibitory potency, highlighting the importance of structure-activity relationships in drug design .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The substituent at the 4-position of the piperidine ring critically influences the compound’s properties. Below is a comparison of substituents, molecular formulas, and molecular weights:

Key Observations:

- Lipophilicity : The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl increases lipophilicity compared to the THF methoxy group, which may enhance membrane permeability but reduce aqueous solubility .

- Electron-Donating Effects : The THF methoxy group, an ether, offers electron-donating properties, which could influence metabolic stability and interaction with enzymatic targets.

Pharmacological Implications

- Paroxetine Analogs : Paroxetine’s fluorophenyl and benzodioxol groups are critical for its selective serotonin reuptake inhibitor (SSRI) activity . The THF methoxy group in the target compound may confer distinct binding kinetics to similar targets, though this requires experimental validation.

- Toxicity Profiles: 4-(Diphenylmethoxy)piperidine HCl is classified as acutely toxic (harmful upon inhalation, ingestion, or dermal contact) , but data on chronic effects are absent.

Environmental and Regulatory Considerations

- The THF methoxy group, being an oxygenated heterocycle, may enhance biodegradability compared to aromatic diphenyl derivatives.

- Regulatory Status :

Preparation Methods

General Synthetic Strategy Overview

The preparation of 4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride typically involves the following key steps:

Preparation of Piperidine Derivatives: Relevant Methods

Pyridine Reduction and Functionalization Approach

A commonly employed method for preparing 4-substituted piperidines involves starting from pyridine derivatives, followed by stepwise reduction and substitution reactions:

- Step 1: Preparation of substituted pyridinium salts by reacting 4-substituted pyridines with benzyl or substituted benzyl halides.

- Step 2: Reduction of these pyridinium salts to tetrahydropyridine intermediates using reducing agents such as sodium borohydride.

- Step 3: Catalytic hydrogenation or acid-mediated reduction to the corresponding piperidinium salts.

- Step 4: Treatment with alkali to yield the 4-substituted piperidine.

This method has been demonstrated for 4-(trifluoromethoxy)phenoxyl piperidines with high yield and purity, using sodium borohydride reduction in tetrahydrofuran at controlled temperatures (0–15 °C), followed by acid treatment and alkali neutralization.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyridine quaternization | 4-substituted pyridine + benzyl halide | N-benzyl pyridinium salt |

| 2 | Reduction | Sodium borohydride in THF, 0–15 °C | N-benzyl tetrahydropyridine intermediate |

| 3 | Catalytic hydrogenation/acidity | Acid + hydrogen source + catalyst | Piperidinium salt |

| 4 | Neutralization | Alkali (e.g., NaOH) | 4-substituted piperidine |

Note: Although this example uses trifluoromethoxy substituents, the methodology is adaptable for other ether substituents such as tetrahydro-2-furanylmethoxy.

Condensation of Amines with Aldehydes

Another route relevant to piperidine derivatives involves condensation of amines with aldehydes under acidic aqueous conditions to form substituted 4-hydroxy-piperidines, which can be further modified:

- Condensation is performed at pH 2–4, typically at 30–90 °C.

- Aldehydes can be used directly or generated in situ from equivalents like paraformaldehyde.

- Resulting 4-hydroxy-piperidines serve as intermediates for further etherification or substitution reactions.

This method is particularly useful when the tetrahydro-2-furanylmethoxy substituent can be introduced via aldehyde intermediates or related electrophiles.

Specific Considerations for this compound

Given the tetrahydro-2-furanylmethoxy group is an ether substituent derived from tetrahydro-2-furan methanol, the key synthetic step is the formation of the ether linkage at the 4-position of piperidine.

Etherification Strategies

- Nucleophilic substitution: The 4-hydroxy-piperidine or 4-halopiperidine intermediate can be reacted with tetrahydro-2-furanylmethanol or its activated derivatives (e.g., tetrahydro-2-furanylmethyl halide or tosylate) under basic conditions to form the ether.

- Williamson Ether Synthesis: Deprotonation of the alcohol (tetrahydro-2-furanylmethanol) followed by reaction with a 4-halopiperidine derivative.

Salt Formation

- The free base 4-(tetrahydro-2-furanylmethoxy)piperidine is typically converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves compound stability, crystallinity, and handling properties.

Example Synthetic Route (Hypothetical Based on Analogous Literature)

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Hydroxypiperidine + tetrahydro-2-furanylmethyl tosylate, NaH, DMF, 0–25 °C | 4-(Tetrahydro-2-furanylmethoxy)piperidine | 70–85 | Williamson ether synthesis |

| 2 | Treatment with HCl in ethanol | This compound | >90 | Salt formation, crystallization |

Note: This route assumes availability of 4-hydroxypiperidine and activated tetrahydro-2-furanylmethyl electrophiles.

Research Findings and Optimization Notes

- Temperature control during reduction and etherification steps is critical to minimize side reactions and impurities.

- Purification is often achieved by crystallization from suitable solvents such as methanol or ethanol, yielding high purity products (>95%).

- Catalyst choice in hydrogenation steps influences selectivity and yield; palladium or platinum catalysts are common but require careful handling due to cost and sensitivity.

- Alternative routes involving direct substitution on piperidine salts or use of protecting groups (e.g., N-benzyl or N-benzoyl) can improve yields and facilitate purification.

- Analytical confirmation via NMR (1H, 13C), mass spectrometry, and elemental analysis is essential to verify structure and purity.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Pyridine reduction & substitution | Quaternization → Reduction → Hydrogenation → Alkali treatment | High yield, scalable | Multi-step, requires catalysts |

| Amine-aldehyde condensation | Acidic condensation of amines with aldehydes | Mild conditions, versatile | Limited to hydroxy derivatives |

| Williamson ether synthesis | Nucleophilic substitution of 4-hydroxy-piperidine with tetrahydro-2-furanylmethyl halide | Direct ether formation | Requires activated electrophile |

| Salt formation | Treatment of free base with HCl | Improves stability & purity | Additional step |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.